

An In-depth Technical Guide to Glaucin B (CAS No. 115458-73-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucin B is a naturally occurring bitter limonoid first isolated from the root bark of Evodia glauca. Its chemical structure has been elucidated as 6β -Acetoxy-5-epilimonin, distinguishing it from the well-known alkaloid, glaucine. Preliminary in vitro studies have demonstrated its cytotoxic effects against various human solid tumor cell lines, suggesting its potential as a lead compound in oncological research. This technical guide provides a comprehensive overview of the currently available data on **Glaucin B**, including its chemical properties, biological activity with quantitative data, and the experimental protocols utilized in its initial characterization. The guide also presents visual representations of its known biological workflow and its place within natural product discovery to aid in the understanding of its research context.

Chemical Properties

Glaucin B is a complex tetracyclic triterpenoid derivative belonging to the limonoid class of natural products. Its structure was determined through spectral and chemical analysis.



Property	Value	Source
CAS Number	115458-73-6	Internal Database
Molecular Formula	C28H32O10	Internal Database
Molecular Weight	528.55 g/mol	Internal Database
IUPAC Name	(4aS,6aR,7S,8aR,8bR,9aS,12 S,12aS,14aR,14bR)-12- (Furan-3-yl)-6,6,8a,12a- tetramethyl-3,8,10- trioxotetradecahydro-1H,3H- oxireno[2,3- d]pyrano[4',3':3,3a]isobenzofur o[5,4-f]isochromen-7-yl Acetate	Internal Database
Synonyms	6β-Acetoxy-5-epilimonin	Internal Database
Source	Root bark of Evodia glauca	Nakatani et al., 1988
Appearance	Powder	Internal Database
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Internal Database

Biological Activity: Cytotoxicity

Initial biological screening of **Glaucin B** has revealed its potential as a cytotoxic agent. The following table summarizes the quantitative data from in vitro cytotoxicity assays against a panel of human solid tumor cell lines.

Cell Line	Cancer Type	IC₅₀ (µg/mL)
PC-6	Lung Carcinoma	12.5
HCT-116	Colon Carcinoma	25.0
A549	Lung Carcinoma	> 50.0
MCF-7	Breast Adenocarcinoma	> 50.0



Data extracted from Nakatani, M., et al. (1988). **Glaucin B**, a new bitter limonoid from Evodia glauca. Phytochemistry, 27(5), 1429–1432.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the assessment of **Glaucin B**'s cytotoxic activity.

Cell Culture

Human tumor cell lines (PC-6, HCT-116, A549, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cells were harvested from exponential phase cultures, and a cell suspension
 of 1 x 10⁵ cells/mL was prepared. 100 μL of the cell suspension was seeded into each well of
 a 96-well microplate and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: **Glaucin B** was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution was then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 μL of the medium containing the various concentrations of **Glaucin B**. A control group with DMSO at the same concentration as the highest **Glaucin B** treatment was also included. The plates were then incubated for an additional 48 hours.
- MTT Addition and Incubation: After the incubation period, 10 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium containing MTT was carefully removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 10 minutes to ensure complete dissolution.



- Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The cell viability was calculated as a percentage of the control group. The IC₅₀ value, the concentration of **Glaucin B** that inhibits 50% of cell growth, was determined from the dose-response curve.

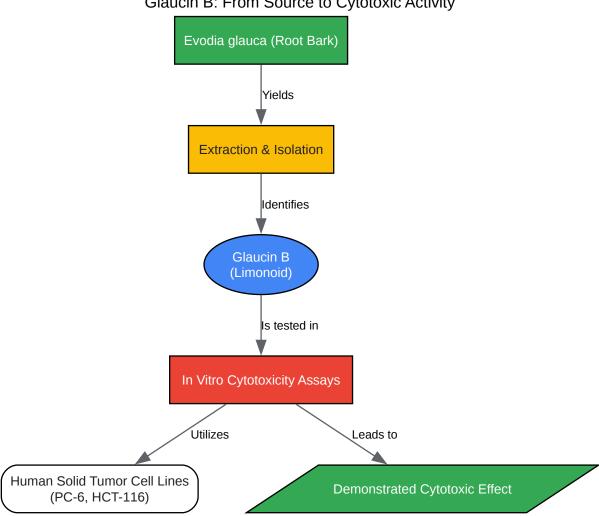
Signaling Pathways

The precise signaling pathways through which **Glaucin B** exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research is required to determine the molecular targets and mechanisms of action.

Visualizations

Logical Relationship of Glaucin B Discovery and Activity





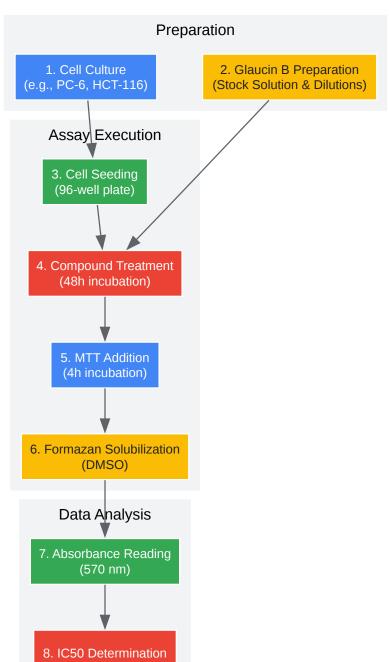
Glaucin B: From Source to Cytotoxic Activity

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Caption: Logical workflow from the natural source of Glaucin B to the determination of its cytotoxic properties.

Experimental Workflow for Cytotoxicity Testing





Experimental Workflow: In Vitro Cytotoxicity Assay

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Caption: Step-by-step workflow of the in vitro cytotoxicity assay for **Glaucin B**.

Conclusion and Future Directions

Foundational & Exploratory





Glaucin B, a limonoid from Evodia glauca, has demonstrated selective in vitro cytotoxicity against human lung and colon carcinoma cell lines. The data presented in this guide, derived from the foundational research on this compound, provide a basis for its further investigation as a potential anticancer agent.

Future research should focus on:

- Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by **Glaucin B** to understand how it induces cytotoxicity.
- Broader Anticancer Screening: Evaluating the efficacy of Glaucin B against a wider range of cancer cell lines, including those from different tissues and with various genetic backgrounds.
- In Vivo Studies: Assessing the therapeutic potential and toxicity profile of **Glaucin B** in preclinical animal models of cancer.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Glaucin
 B to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This technical guide serves as a foundational resource for the scientific community to build upon the initial findings and explore the full therapeutic potential of **Glaucin B**.

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